8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(4-bromophenyl)methyl]-8-azabicyclo[321]octan-3-ol is a bicyclic compound featuring a bromobenzyl group attached to an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the use of keto-lactams as starting materials. The process includes the formation of silyl enol ethers using TBDMSOTf, followed by lactam activation with trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine. The halide-promoted cyclization then leads to the formation of the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions: 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromobenzyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The bromobenzyl group can engage in various binding interactions, while the azabicyclo octane structure provides a rigid framework that influences the compound’s overall activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 8-Benzyl-8-aza-bicyclo[3.2.1]octan-3-ol
- 8-Oxabicyclo[3.2.1]octanes
- 6,8-Dioxabicyclo[3.2.1]octan-4-ols
Uniqueness: 8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromobenzyl moiety or have different substituents .
Properties
Molecular Formula |
C14H18BrNO |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C14H18BrNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-14,17H,5-9H2 |
InChI Key |
JFFJLNFTSQSKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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